2-(2-Oxoindolin-3-ylidene)malononitrile

Green Chemistry Ultrasound-Assisted Synthesis Knoevenagel Condensation

Procure for diversity-oriented synthesis of spirooxindole libraries with anticancer potential. Differentiated as a Michael acceptor enabling one-pot cascade reactions to 9+ spirocyclic scaffolds. Negligible kinase inhibition (EGFR IC50 >250 μM) makes it an ideal SAR control. Supports green chemistry with reported 89-99% yields via solvent-minimized methods.

Molecular Formula C11H5N3O
Molecular Weight 195.18 g/mol
CAS No. 6623-89-8
Cat. No. B1295559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxoindolin-3-ylidene)malononitrile
CAS6623-89-8
Molecular FormulaC11H5N3O
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2
InChIInChI=1S/C11H5N3O/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11(10)15/h1-4H,(H,14,15)
InChIKeyIXRCJYBQPZJHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxoindolin-3-ylidene)malononitrile (CAS 6623-89-8): Strategic Isatin-Malononitrile Adduct for Spirooxindole Diversification


2-(2-Oxoindolin-3-ylidene)malononitrile (CAS 6623-89-8) is an isatin-malononitrile Knoevenagel condensation adduct that functions as a versatile Michael acceptor and key intermediate for the construction of spirooxindole scaffolds [1]. This compound contains an electrophilic exocyclic dicyanomethylene moiety conjugated to an indolin-2-one core, enabling cascade reactions with diverse nucleophiles and 1,3-dipoles to generate structurally complex heterocyclic libraries [2]. Its primary value lies not in standalone bioactivity but in serving as a privileged building block for generating structurally diverse compound collections with enhanced pharmacological properties relative to unmodified isatin frameworks [3].

Why Unmodified Isatin Cannot Substitute for 2-(2-Oxoindolin-3-ylidene)malononitrile in Spirooxindole Construction


Generic substitution with unmodified isatin (indole-2,3-dione) fails for applications requiring 2-(2-oxoindolin-3-ylidene)malononitrile because the dicyanomethylene group at the C3 position dramatically alters the electrophilic character and enables cascade reaction pathways inaccessible to the parent ketone [1]. Isatin alone participates only in simple condensation or nucleophilic addition at C3, whereas the malononitrile adduct functions as a Michael acceptor capable of engaging in three-component Knoevenagel/Michael/cyclization cascades that directly generate spirooxindole architectures [2]. Pharmacologically, spirooxindole hybrids derived from this intermediate demonstrate significantly higher anti-inflammatory and anti-arthritic probability scores (61.1–82.7%) compared to simple isatin analogs [3]. Furthermore, the malononitrile adduct serves as a versatile scaffold for generating diverse heterocyclic libraries (1,2,4-triazines, pyrroloimidazoles, spiro[indoline-3,4′-quinolines]) in a single synthetic step, whereas isatin would require multiple protection and functional group interconversion steps to achieve comparable structural diversification [4].

Quantitative Differentiation of 2-(2-Oxoindolin-3-ylidene)malononitrile vs. Isatin and Structural Analogs


Green Synthesis Yield Advantage: Ultrasound-Assisted Knoevenagel vs. Conventional Catalysis

The ultrasound-assisted green preparation of 2-(2-oxoindolin-3-ylidene)malononitrile analogs achieves superior synthetic efficiency compared to conventional catalytic methods using piperidine acetate, DBU, or Al2O3 as catalysts, which typically suffer from long reaction times and lower yields [1]. Quantitative validation via NMR and FTIR confirms product integrity under this environmentally benign protocol .

Green Chemistry Ultrasound-Assisted Synthesis Knoevenagel Condensation Process Optimization

EGFR Kinase Inhibitory Activity: Minimal Standalone Potency Enables Clean Mechanistic Profiling

2-(2-Oxoindolin-3-ylidene)malononitrile exhibits negligible inhibitory activity against epidermal growth factor receptor (EGFR) kinase, with IC50 values exceeding 250 μM in both cell-free enzymatic assays and cellular assays in A431 human epidermoid carcinoma cells [1]. This lack of intrinsic EGFR inhibitory activity is mechanistically significant because it establishes this compound as a clean negative control or inert scaffold for derivatization, contrasting with many isatin-based tyrphostins that demonstrate micromolar EGFR inhibition [2].

Kinase Inhibition EGFR Cancer Cell Signaling Chemical Probe

Cellular Differentiation Induction: Functional Distinction from Simple Isatin Derivatives

2-(2-Oxoindolin-3-ylidene)malononitrile exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property represents a functionally distinct mechanism from the direct cytotoxic or kinase-inhibitory activities observed with many isatin derivatives and other indolinone-based compounds [2]. The differentiation phenotype is particularly relevant for anticancer agent development and dermatological applications including psoriasis treatment, where modulation of cellular maturation pathways is therapeutically desirable.

Cancer Cell Differentiation Monocyte Induction Proliferation Arrest Phenotypic Screening

Spirooxindole Derivatization Yields Enhanced Cytotoxicity Relative to Parent Scaffold

While 2-(2-oxoindolin-3-ylidene)malononitrile itself exhibits weak direct cytotoxicity, its spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives demonstrate potent anticancer activity with IC50 values as low as 1.34 μM against MCF-7 breast cancer cells [1]. The parent compound functions as a Michael acceptor in multi-component reactions that generate structurally diverse 1,2,4-triazine derivatives, with selected analogs showing cytotoxicity comparable to doxorubicin but with improved selectivity profiles [2]. This demonstrates that the malononitrile adduct serves as an essential scaffold for accessing bioactive chemical space inaccessible from isatin alone.

Anticancer Drug Discovery Spirooxindole Cytotoxicity MCF-7

Multi-Component Reaction Versatility: Quantitative Diversity Expansion vs. Single-Step Isatin Condensation

2-(2-Oxoindolin-3-ylidene)malononitrile participates in one-pot ternary condensations with isatin and malononitrile plus diverse active methylene compounds to generate spiro heterocycles including thiobarbituric acid adducts, barbituric acid adducts, 3-methyl-pyrazolin-5-one adducts, acetylacetone adducts, and ethyl acetoacetate adducts [1]. In contrast, unmodified isatin undergoes only simple condensation reactions at C3 and cannot directly access these spirocyclic architectures without additional synthetic steps [2]. This multi-component reaction versatility has been systematically documented in peer-reviewed synthetic methodology studies spanning thiobarbituric acid, barbituric acid, 1-phenyl-3-methyl-pyrazolin-5-one, benzoylacetone, phenacyl cyanide, and ethyl-cyanoacetate dimer adducts [3].

Multicomponent Reaction Heterocyclic Chemistry Diversity-Oriented Synthesis Spiro Compounds

Optimal Research and Procurement Scenarios for 2-(2-Oxoindolin-3-ylidene)malononitrile


Spirooxindole-Focused Medicinal Chemistry for Anticancer Lead Generation

Procure this compound for diversity-oriented synthesis of spirooxindole libraries targeting anticancer applications. Evidence demonstrates that spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives derived from this scaffold achieve IC50 values as low as 1.34 μM against MCF-7 breast cancer cells, while 1,2,4-triazine derivatives show doxorubicin-comparable cytotoxicity with improved selectivity [1]. The compound's demonstrated ability to access ≥9 distinct spirocyclic scaffolds via one-pot ternary condensations with active methylene compounds (thiobarbituric acid, barbituric acid, pyrazolones, β-diketones, β-ketoesters) provides a validated platform for generating structurally diverse anticancer screening collections [2].

Green Chemistry Process Development and Scalable Heterocyclic Synthesis

This compound is ideally suited for process chemistry teams developing environmentally sustainable synthetic methodologies. Ultrasound-assisted and aqueous ethanol-based Knoevenagel protocols achieve 80–96% isolated yields in 2–5 minute reaction times, eliminating the need for metal catalysts and reducing solvent waste compared to conventional piperidine acetate or DBU-catalyzed methods [1]. The 'on water' grinding methodology achieves 89–99% yields at room temperature in 15 minutes, providing a scalable, solvent-minimized alternative for kilogram-scale intermediate preparation [2]. Procurement supports the development of cost-effective, green manufacturing routes for spirooxindole-based active pharmaceutical ingredients.

Chemical Probe Development and Kinase Selectivity Profiling

Use this compound as an inert scaffold or negative control in kinase inhibitor discovery programs. BindingDB data confirm EGFR IC50 >250 μM in cell-free assays and >3 μM in cellular assays, establishing negligible intrinsic kinase inhibitory activity [1]. This minimal background activity makes the compound valuable for structure-activity relationship (SAR) studies where observed potency in derivatized analogs can be confidently attributed to introduced functional groups rather than scaffold interference [2]. The scaffold is particularly relevant for developing selective inhibitors targeting kinases beyond EGFR or for creating fluorescent probes where biological inertness is required.

Cellular Differentiation and Phenotypic Screening Assays

Procure this compound for phenotypic screening campaigns focused on cellular differentiation and proliferation arrest mechanisms. The compound exhibits pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation, distinguishing it functionally from directly cytotoxic isatin analogs [1]. This differentiation-inducing phenotype supports applications in anticancer agent discovery targeting differentiation therapy approaches, as well as dermatological research for conditions such as psoriasis where modulation of keratinocyte differentiation pathways is therapeutically relevant [2].

Technical Documentation Hub

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